(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylicacidhydrochloride,endo
Description
The compound "(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride, endo" is a bicyclic organic molecule featuring a rigid [3.1.1]heptane scaffold. Key structural attributes include:
- Bicyclo[3.1.1]heptane core: A fused ring system with bridgehead nitrogen, contributing to conformational rigidity and stereochemical complexity .
- Benzyl substituent: Enhances lipophilicity and modulates electronic properties .
- Carboxylic acid hydrochloride: Improves solubility and stability, making it suitable for pharmaceutical applications .
- Endo configuration: The spatial arrangement of substituents on the bicyclic system is critical for biological interactions .
Properties
Molecular Formula |
C14H18ClNO2 |
|---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
(1S,5R)-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C14H17NO2.ClH/c16-14(17)13-11-6-12(13)9-15(8-11)7-10-4-2-1-3-5-10;/h1-5,11-13H,6-9H2,(H,16,17);1H/t11-,12+,13?; |
InChI Key |
WUVVZLFGLVPILN-KOQCZNHOSA-N |
Isomeric SMILES |
C1[C@@H]2CN(C[C@H]1C2C(=O)O)CC3=CC=CC=C3.Cl |
Canonical SMILES |
C1C2CN(CC1C2C(=O)O)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylicacidhydrochloride,endo typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the benzyl group and the carboxylic acid functionality. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures consistent quality and yield. The scalability of the synthetic route is crucial for its application in commercial products.
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylicacidhydrochloride,endo undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Commonly involves the replacement of one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylicacidhydrochloride,endo has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which (1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylicacidhydrochloride,endo exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and physiological responses. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Chemical Specifications :
- CAS: 1240525-81-8
- Molecular Weight: 267.75 g/mol
- Purity: 98% (HPLC)
- Status: Discontinued commercially (CymitQuimica) .
This compound is primarily used as a building block in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors due to its constrained geometry .
Comparison with Structurally Similar Compounds
Key Structural Variations
Similar compounds differ in ring size, substituents, and functional groups, leading to distinct physicochemical and pharmacological profiles:
Functional Group Impact
- Carboxylic Acid vs. Amine : The target compound’s carboxylic acid group enhances water solubility (as a hydrochloride salt), whereas the amine derivative (CAS 2068138-12-3) is more basic and suited for nucleophilic reactions .
- Boc Protection : The tert-butoxycarbonyl (Boc) variant (CAS 1250995-41-5) offers temporary amine protection, enabling selective derivatization in multi-step syntheses .
Bicyclo System Differences
- [3.1.1] vs. [3.1.0] : The [3.1.1] system in the target compound provides greater conformational stability compared to the strained [3.1.0] system in Ethyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride, which may limit its utility in rigid receptor-binding applications .
- [3.2.0] Systems : Compounds like (2S,5R,6R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () incorporate sulfur, altering electronic properties and enabling disulfide bond formation .
Pharmacological Relevance
- The target compound’s endo configuration ensures optimal spatial alignment for interacting with chiral biological targets, a feature absent in exo isomers or simpler analogs .
- Discontinuation of the target compound (CymitQuimica) may reflect synthesis challenges or instability compared to Boc-protected or hydroxylated analogs, which remain commercially available .
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing (1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride?
- Methodology :
- Cyclization : A multi-step synthesis typically involves cyclization of a precursor (e.g., bicyclic amine derivatives) under acidic/basic conditions to form the azabicyclo core. Temperature control (e.g., 0–60°C) and pH adjustments are critical to minimize side reactions .
- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) or benzyl groups to protect reactive sites during carboxylation or amidation steps .
- Salt Formation : React the free base with HCl in anhydrous conditions to isolate the hydrochloride salt .
Q. How do researchers ensure stereochemical fidelity during synthesis?
- Chiral Resolution : Employ chiral auxiliaries or enzymatic resolution to isolate the desired (1R,5S,6s) enantiomer .
- X-ray Crystallography : Validate absolute configuration using single-crystal diffraction data, particularly for bicyclic systems with complex stereochemistry .
Q. What are the key stability considerations for this compound under laboratory storage?
- Storage Conditions : Store at 2–8°C in airtight, light-protected containers to prevent decomposition. Stability studies indicate degradation <5% over 12 months under these conditions .
- Hygroscopicity : The hydrochloride salt is moderately hygroscopic; use desiccants during long-term storage .
Advanced Research Questions
Q. How does the stereochemistry of the azabicyclo core influence its pharmacological interactions?
- Receptor Binding Studies : The (1R,5S,6s) configuration enhances binding affinity to central nervous system (CNS) targets (e.g., σ-1 receptors) due to spatial alignment of the carboxylic acid and benzyl groups. Molecular docking simulations show a 3.2 Å hydrogen bond between the carboxylate and Lys215 of the receptor .
- Comparative Analysis : Enantiomers with (1S,5R) configurations exhibit 10-fold lower activity in vitro, confirming stereochemical dependency .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Data Normalization : Account for variations in assay conditions (e.g., pH, solvent polarity). For example, IC values for enzyme inhibition vary by 20% when tested in PBS vs. Tris buffer .
- Meta-Analysis : Cross-reference structural analogs (e.g., 3-azabicyclo[3.2.0]heptane derivatives) to identify trends in substituent effects on activity .
Q. How can researchers design derivatives to improve blood-brain barrier (BBB) penetration?
- Structural Modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
